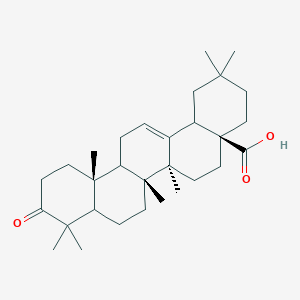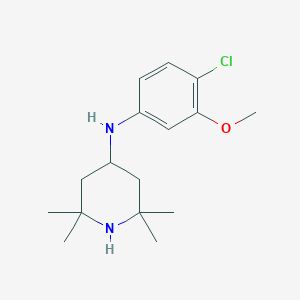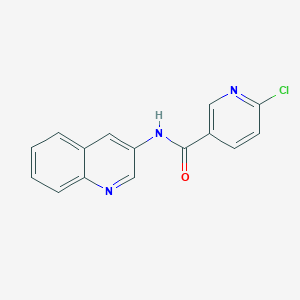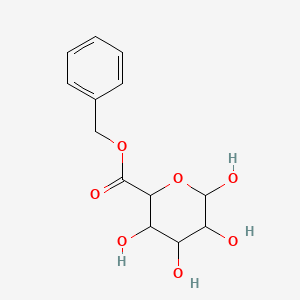
3-OXOOLEANOLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-OXOOLEANOLIC ACID is a complex organic compound with a unique structure It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its multiple fused rings and carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-OXOOLEANOLIC ACID involves multiple steps, including the formation of the polycyclic core and the introduction of the carboxylic acid group. The synthetic route typically starts with the construction of the polycyclic skeleton through a series of cyclization reactions. This is followed by the introduction of the carboxylic acid group via oxidation reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and oxidation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-OXOOLEANOLIC ACID undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form different derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs.
Industry
In industry, this compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-OXOOLEANOLIC ACID involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, while the polycyclic aromatic structure can interact with hydrophobic regions of proteins and other macromolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chrysene: Another polycyclic aromatic hydrocarbon with a similar structure but lacking the carboxylic acid group.
Benzo[a]pyrene: A well-known PAH with a similar polycyclic structure but different functional groups.
Uniqueness
The presence of the carboxylic acid group in 3-OXOOLEANOLIC ACID makes it unique compared to other PAHs. This functional group enhances its solubility in water and allows for a wider range of chemical reactions and biological interactions.
Propriétés
Formule moléculaire |
C30H46O3 |
|---|---|
Poids moléculaire |
454.7 g/mol |
Nom IUPAC |
(4aS,6aS,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-22H,9-18H2,1-7H3,(H,32,33)/t20?,21?,22?,27-,28+,29+,30-/m0/s1 |
Clé InChI |
FMIMFCRXYXVFTA-YUVMXPMLSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)(C)C |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Methylthio)butyl]cyclopentanecarboxylic acid](/img/structure/B8287107.png)
![Propanoic acid, 3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]-](/img/structure/B8287117.png)
![N-(5-(7-bromoimidazo[1,2-a]pyridin-3-yl)-2-chloropyridin-3-yl)dimethylaminosulfonamide](/img/structure/B8287127.png)





![2,8-Dimethoxycarbonyl-4,6-dihydroxy-10-methylpyrido[3,2-g]quinoline](/img/structure/B8287194.png)

![N-phenyl-9H-pyrimido[4,5-b]indol-4-amine](/img/structure/B8287209.png)

